

Pharmacological Profile of VU0467485: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

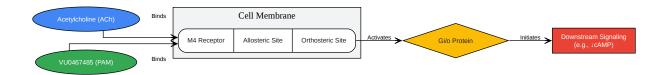
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VU0467485, also known as AZ13713945, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).[1][2][3] This technical guide provides an in-depth overview of its pharmacological properties, experimental methodologies used for its characterization, and its potential as a therapeutic agent, particularly in the context of schizophrenia.[1][3]

Core Mechanism of Action

VU0467485 functions as a positive allosteric modulator, meaning it does not activate the M4 receptor directly but enhances the receptor's response to its endogenous ligand, acetylcholine (ACh). This allosteric modulation leads to a potentiation of the M4 receptor's downstream signaling pathways. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By enhancing the effect of ACh, **VU0467485** can restore or augment M4 receptor signaling, which is thought to be beneficial in conditions like schizophrenia where dopaminergic pathways, modulated by M4 receptors, are dysregulated.





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Figure 1: Mechanism of Action of VU0467485 as an M4 PAM.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of **VU0467485**.

In Vitro Potency

Species	Receptor	Assay Type	EC50
Human	M4	Calcium Mobilization	78.8 nM
Rat	M4	Calcium Mobilization	26.6 nM
Dog	M4	Calcium Mobilization	87 nM
Cynomolgus Monkey	M4	Calcium Mobilization	102 nM

In Vitro Selectivity

VU0467485 demonstrates high selectivity for the M4 receptor over other muscarinic subtypes.

Species	Receptor Subtype	Activity
Human	M1, M2, M3, M5	EC50 > 30 μM
Rat	M1, M2, M3, M5	EC50 > 30 μM
Dog	M2	EC50 > 30 μM
Cynomolgus Monkey	M2	EC50 > 30 μM



Pharmacokinetic Profile

Parameter	Species	Value
Cmax (3 mg/kg, p.o.)	Rat	1.2 μΜ
AUC0-inf (3 mg/kg, p.o.)	Rat	3.8 μM·h
Elimination t1/2	Rat	4.2 hours
CNS Penetration (Kp)	Rat	0.31 - 1.0
Unbound Brain to Plasma Ratio (Kp,uu)	Rat	0.37 - 0.84
Permeability (Caco-2 Papp)	31 x 10-6 cm/s	
P-gp Substrate	No (ER = 1.4 in MDCK-MDR1)	_

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

In Vitro Calcium Mobilization Assay

This assay is a primary method for determining the potency and selectivity of M4 PAMs.

Objective: To measure the potentiation of acetylcholine-induced intracellular calcium mobilization by **VU0467485** in cells expressing the M4 receptor.

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human or rat M4 muscarinic acetylcholine receptor. To facilitate a calcium readout from the Gi/o-coupled M4 receptor, a chimeric G-protein, Gqi5, is often co-expressed.

Protocol:

- Cell Culture: CHO cells are cultured in appropriate media and conditions.
- Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated to allow for cell attachment.

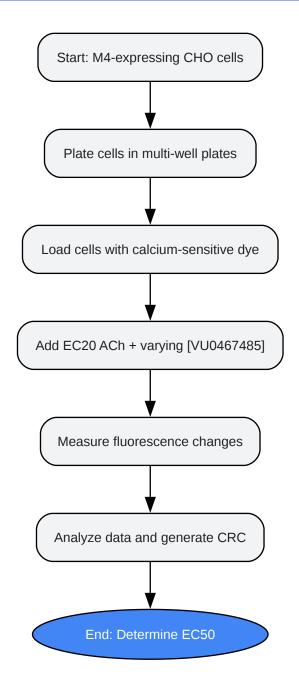






- Dye Loading: The cell culture medium is removed, and cells are incubated with a calciumsensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
- Compound Addition: A sub-threshold (EC20) concentration of acetylcholine is added to the wells, followed by varying concentrations of VU0467485.
- Fluorescence Reading: The plate is immediately placed in a fluorescence plate reader (e.g., FLIPR or FlexStation) and changes in intracellular calcium are recorded as changes in fluorescence intensity over time.
- Data Analysis: The peak fluorescence response is measured, and concentration-response curves are generated to calculate the EC50 values for VU0467485.





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Figure 2: Workflow for In Vitro Calcium Mobilization Assay.

In Vivo Behavioral Models

VU0467485 has been evaluated in rodent models of schizophrenia to assess its antipsychotic-like activity.

1. Amphetamine-Induced Hyperlocomotion (AHL) Model:



Objective: To determine if **VU0467485** can reverse the hyperlocomotor activity induced by amphetamine, a psychostimulant that increases dopamine levels.

Protocol:

- Acclimation: Rats are acclimated to the testing environment (e.g., open-field arenas).
- Dosing: Animals are pre-treated with either vehicle or varying doses of VU0467485 via oral gavage (p.o.).
- Amphetamine Challenge: After a set pre-treatment time, animals are administered amphetamine (e.g., 0.75 mg/kg, s.c.) to induce hyperlocomotion.
- Locomotor Activity Monitoring: Immediately following the amphetamine challenge, locomotor activity (e.g., distance traveled, rearing) is recorded for a specified duration.
- Data Analysis: The locomotor activity of the VU0467485-treated groups is compared to the vehicle-treated group to assess the reversal of amphetamine-induced hyperlocomotion. A dose-dependent reversal is indicative of antipsychotic-like efficacy.
- 2. MK-801-Induced Hyperlocomotion Model:

Objective: To assess the ability of **VU0467485** to reverse hyperlocomotion induced by MK-801, an NMDA receptor antagonist that models certain aspects of schizophrenia.

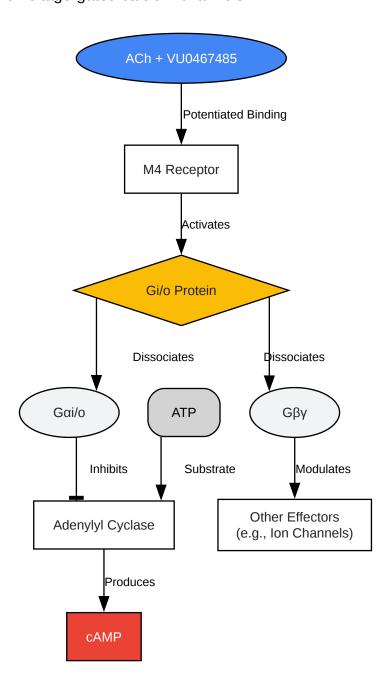
Protocol:

- Acclimation: Similar to the AHL model, rats are acclimated to the testing arenas.
- Dosing: Rats are pre-treated with vehicle or **VU0467485** (e.g., 10-30 mg/kg, p.o.).
- MK-801 Challenge: Following the pre-treatment period, animals are administered MK-801 (e.g., 0.18 mg/kg, s.c.).
- Locomotor Activity Monitoring: Locomotor activity is recorded and quantified.
- Data Analysis: The effect of VU0467485 on MK-801-induced hyperlocomotion is analyzed by comparing the treated groups to the vehicle control group.



Signaling Pathway Modulation

As an M4 PAM, **VU0467485** modulates the canonical Gi/o signaling pathway. The potentiation of ACh binding to the M4 receptor enhances the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP production. The Gβγ subunits can modulate other effectors, such as G-protein-gated inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.



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Figure 3: M4 Receptor Signaling Pathway Modulated by VU0467485.

Summary and Conclusion

VU0467485 is a well-characterized M4 positive allosteric modulator with robust in vitro potency across multiple species and demonstrated in vivo efficacy in preclinical models of schizophrenia. Its high selectivity for the M4 receptor over other muscarinic subtypes suggests a favorable side effect profile compared to non-selective muscarinic agonists. The compound possesses a good pharmacokinetic profile, including CNS penetration, making it a valuable tool for studying M4 receptor pharmacology and a promising lead compound for the development of novel antipsychotic drugs. The detailed pharmacological data and established experimental protocols provide a solid foundation for further research and development in this area.

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- To cite this document: BenchChem. [Pharmacological Profile of VU0467485: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611759#pharmacological-profile-of-vu0467485]

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